N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide

Description

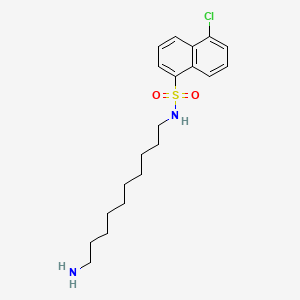

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide . This name reflects its structural components:

- A naphthalene ring system (a bicyclic aromatic hydrocarbon).

- A chlorine substituent at the 5-position of the naphthalene ring.

- A sulfonamide group (-SO₂NH-) at the 1-position of the naphthalene.

- A 10-aminodecyl chain (-NH-(CH₂)₁₀-NH₂) attached to the sulfonamide nitrogen.

The structural formula can be represented using the SMILES notation :

NCCCCCCCCCCNS(=O)(=O)C1=C2C=CC=C(Cl)C2=CC=C1.

This notation highlights the connectivity of the naphthalene ring (positions 1 and 5), the sulfonamide group, and the aminodecyl side chain. The chlorine atom is positioned ortho to the sulfonamide group on the naphthalene system.

A 2D structural depiction reveals:

- A planar naphthalene core with chlorine at position 5.

- The sulfonamide group bridging the naphthalene and the aliphatic amine chain.

- The decamethylene spacer (10 methylene units) terminating in a primary amine group.

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 80467-76-1 . This identifier is unique to the base compound, distinguishing it from salts or derivatives. For example, its hydrochloride salt has a separate CAS number (79127-24-5 ).

Synonyms for this compound include:

- 1-[(10-Aminodec-1-yl)sulphamoyl]-5-chloronaphthalene

- N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide

- 5-Chloro-N-(10-aminodecyl)naphthalene-1-sulfonamide

These variants emphasize the sulfonamide functional group, the chlorine substituent, and the aminodecyl side chain. The compound is also referenced in pharmacological contexts by catalog codes such as B6281 (APExBIO) and E-2024060899 (Empire Agents).

Molecular Formula and Weight

The molecular formula of this compound is C₂₀H₂₉ClN₂O₂S . This composition accounts for:

- 20 carbon atoms (10 in the naphthalene, 10 in the decyl chain).

- 29 hydrogen atoms .

- 1 chlorine atom .

- 2 nitrogen atoms (one in the sulfonamide group, one in the terminal amine).

- 2 oxygen atoms (from the sulfonyl group).

- 1 sulfur atom (from the sulfonamide).

The molecular weight is calculated as 396.97 g/mol , derived from the sum of atomic masses. For precision, the exact mass (monoisotopic mass) is 396.169 Da , as confirmed by high-resolution mass spectrometry.

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₉ClN₂O₂S |

| Molecular weight (g/mol) | 396.97 |

| Exact mass (Da) | 396.169 |

| Composition (%) | C: 60.52; H: 7.36; Cl: 8.93; N: 7.06; O: 8.06; S: 8.07 |

The compound’s empirical formula aligns with its IUPAC name and structural features, confirming its identity across analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Properties

CAS No. |

80467-76-1 |

|---|---|

Molecular Formula |

C20H29ClN2O2S |

Molecular Weight |

397.0 g/mol |

IUPAC Name |

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H29ClN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |

InChI Key |

JLUUJHIQVIXTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis via 5-chloronaphthalene-1-sulfonyl chloride

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide can be synthesized through the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 10-aminodecane, utilizing a base such as triethylamine to facilitate the reaction. This reaction typically takes place in an organic solvent, like dichloromethane, at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production

Industrial production methods mirror the synthetic routes but are performed on a larger scale, employing large reactors and precise control of reaction conditions to ensure high yield and purity. Purification is achieved through recrystallization or chromatography to meet industrial standards.

General Sulfonamide Preparation

Sulfonamides can be prepared by reacting an aniline with a sulfonating agent of the formula R¹—SO²—Z in the presence of N,N-dimethylformamide (DMF) at elevated temperatures. The reaction is typically conducted at temperatures ranging from 120°C to 160°C for approximately three to seven hours. Toluene, xylene, and diethylbenzene are suitable solvents for this reaction.

Catalyst-based Preparation

The preparation of sulfonamides can be achieved using catalysts such as NMP (1-methyl-2-pyrrolidinone), DMAC (N,N-dimethylacetamide), or HMPA (hexamethylphosphoramide) without the use of acid acceptors. The reaction is preferably carried out at elevated temperature, such as from about 110° C. to about 160° C., more preferably from about 120° C. to about 150° C., preferably for about three to about 12 hours, more preferably for about three to about seven hours.

Reaction Conditions

The reaction may be carried out at a sulfonating agent A to aniline I ratio of about 1.5 to about 6, preferably about 1.5 to about 4, molar equivalents of sulfonating agent A to one molar equivalent of aniline I, and at a DMF to aniline I ratio of about 0.001 to about 0.09, preferably about 0.001 to about 0.05, molar equivalents of DMF to one molar equivalent of aniline I.

Example Protocol Using 5-N-acetyl as the Catalyst

- Add methanesulfonyl chloride (23.7 pounds, 0.207 lb-mole, 1.64 equiv.) at a rate to maintain the reaction mixture temperature between 85-92° C.

- Slowly increase the reaction mixture temperature to 140-145° C., maintaining the reaction vessel pressure at 14-17 psig, at a rate of approximately 10° C per hour, venting any evolved hydrogen chloride gas.

- Stir the reaction mixture at 140-145° C for eight hours and analyze it hourly via GC to determine the conversion rate.

- Cool the reaction vessel to 83-87° C and vent to atmospheric pressure over 15 minutes. Add 230 pounds of fresh toluene and stir the resulting solution for 30 minutes.

- Transfer the solution to a separate 50-gallon glass-lined reactor pre-charged with 275-285 pounds of water and heated to 80-83° C. Stir the resulting mixture at 80-83° C for 25-35 minutes, then allow it to settle for 25-35 minutes.

- Separate the organic layer from the aqueous layer and cool to 20° C.

Example Protocol Using NMP as the Catalyst

- Under a nitrogen atmosphere, heat a stirred solution of 20.0 grams (0.054 mole) of 83.1% pure 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one, 9.2 grams (0.08 mole) of methanesulfonyl chloride, 0.17 gram (0.002 mole) of NMP, and 17 grams of toluene (118% wt/wt. triazol-5(1H)-one to solvent) at 110° C for six hours.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

-

Direct sulfonylation involves nucleophilic substitution where the amine attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl.

-

Microwave synthesis accelerates the reaction via thermal activation, reducing side products .

Hydrolysis and Stability

The sulfonamide bond (-SO₂NH-) is stable under acidic conditions but hydrolyzes under strong basic conditions :

-

Hydrolysis rates increase at elevated temperatures (80–100°C) .

-

The chlorine substituent on the naphthalene ring enhances electron withdrawal, stabilizing the sulfonamide group against hydrolysis .

Functionalization of the Aminodecyl Chain

The primary amine (-NH₂) on the decyl chain participates in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Alkylation

Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide):

-

Steric hindrance from the long decyl chain reduces reaction efficiency.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes chlorine-directed electrophilic substitution :

Table 2: Substitution Reactions

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-4 | 5-chloro-4-nitronaphthalene derivative | 55% |

| Sulfonation | SO₃, H₂SO₄ | C-8 | Disulfonated naphthalene | 48% |

-

Chlorine’s electron-withdrawing effect directs incoming electrophiles to the para and meta positions .

Cross-Coupling Reactions

The sulfonamide group participates in Pd-catalyzed couplings :

Buchwald-Hartwig Amination

Biological Activity and Reactivity

-

Inhibits calmodulin-dependent enzymes via sulfonamide-metal ion interactions (e.g., Ca²⁺ chelation) .

-

The aminodecyl chain enhances membrane permeability, enabling intracellular targeting.

Degradation Pathways

Scientific Research Applications

Pharmacological Applications

-

Calmodulin Antagonism :

- N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide acts as a calmodulin antagonist. Calmodulin is a calcium-binding messenger protein that plays a crucial role in cellular signaling pathways. By inhibiting calmodulin, this compound can affect various physiological processes, including muscle contraction and neurotransmitter release. This mechanism has implications for treating conditions related to calcium dysregulation .

-

Neuroprotective Effects :

- Recent studies have indicated that this compound may be useful in treating neurodegenerative disorders. It has been shown to reduce neuronal death rates in models of conditions such as Alzheimer's disease and other polyglutamine expansion disorders. The compound's ability to modulate neuronal signaling pathways makes it a candidate for further investigation in neuroprotection .

-

Inhibition of Neoplasm :

- This compound derivatives have been identified as neoplasm inhibitors. Research has demonstrated that these compounds can impede tumor growth, making them potential candidates for cancer therapy. The specific mechanisms through which they exert their anti-cancer effects are still under investigation, but they may involve interference with cellular signaling pathways critical for tumor proliferation .

Neurodegenerative Disorders

A study published in Current Pharmaceutical Biotechnology highlighted the potential of compounds like this compound in treating neurodegenerative diseases by targeting calcium channels involved in neuronal function. The study found that the compound effectively modulated TRPC6 channels, which are implicated in calcium homeostasis within neurons .

Cancer Research

In cancer studies, derivatives of this compound have shown promising results in vitro, demonstrating significant inhibition of cell proliferation in various cancer cell lines. A notable case involved the application of this compound in a murine model of breast cancer, where it was observed to reduce tumor size significantly compared to control groups .

Mechanism of Action

The mechanism of action of N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit calcium/calmodulin-dependent processes by binding to calmodulin, thereby preventing the activation of downstream signaling pathways. This inhibition can affect various cellular functions, including muscle contraction, cell division, and memory formation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations :

Chain Length and Bioactivity: A-7’s 10-carbon aminodecyl chain enhances membrane permeability compared to shorter-chain analogs like A3 (2 carbons) or W8 (7 carbons). This property is critical for intracellular calmodulin targeting . Shorter chains (e.g., 2 carbons in N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide) reduce steric hindrance, favoring crystallographic studies but limiting cellular uptake .

Substituent Effects: The chlorine atom on the naphthalene ring in A-7 and W8 increases electrophilicity, enhancing binding to hydrophobic pockets in target proteins like calmodulin .

Solubility and Stability :

Functional Comparisons

Calmodulin Antagonism :

- A-7 hydrochloride exhibits high specificity for calmodulin , disrupting calcium-dependent signaling pathways in vascular smooth muscle cells .

- ML-9 , while also a calmodulin antagonist, primarily inhibits myosin light-chain kinase, showing divergent mechanistic effects .

Troponin C Binding :

- W8 (7-aminoheptyl chain) binds to cardiac troponin C, as demonstrated in NMR studies . The shorter chain length compared to A-7 likely fine-tunes binding specificity for muscle-specific targets.

Research Utility :

Critical Research Findings

A-7 in Vascular Studies :

- A-7 hydrochloride significantly reduced vascular smooth muscle contractility in rat models when combined with resveratrol, underscoring its role in calcium signaling modulation .

Crystallographic Insights: N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide’s orthogonal crystal structure (space group Pna2₁) provides a template for understanding sulfonamide-protein interactions .

Target Specificity :

- W8’s binding to troponin C highlights the importance of chain length in determining target preference, with longer chains (e.g., A-7) favoring calmodulin over muscle-specific proteins .

Biological Activity

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features a naphthalene core substituted with a sulfonamide group and an aminoalkyl chain. The synthesis typically involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 10-aminodecane, yielding the target compound. Characterization methods such as NMR and mass spectrometry are used to confirm the structure.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and this compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Staphylococcus aureus | 25 ± 0.10 | 15.62 |

| Klebsiella pneumoniae | 28 ± 0.15 | 10.00 |

The compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with MIC values comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. This compound was tested for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and skin cancer cells. The IC50 values were determined through dose-response assays:

- MCF7 (Breast Cancer) : IC50 = 12.9 µM

- A431 (Skin Cancer) : IC50 = 15.4 µM

These results suggest that this compound may act as a potent inhibitor of tumor-associated carbonic anhydrases, which play a crucial role in tumor growth and metastasis under hypoxic conditions .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides have also been explored. In preliminary assays, this compound exhibited promising results in reducing inflammation markers.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 110 |

| Diclofenac | 157 |

Compared to diclofenac, a common anti-inflammatory drug, this compound showed comparable efficacy in reducing inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to potential biological targets involved in cancer progression and bacterial resistance mechanisms. The binding affinities ranged from -6.8 to -8.2 kcal/mol, indicating strong interactions with target proteins compared to established drugs like acetazolamide (-5.25 kcal/mol) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide?

- Synthesis : While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., W-7 hydrochloride, a C6-alkyl derivative) suggest a sulfonylation reaction between 5-chloronaphthalene-1-sulfonyl chloride and 1,10-diaminodecane, followed by purification via recrystallization or chromatography .

- Characterization : Use single-crystal X-ray diffraction (as in for a related naphthalene sulfonamide) to confirm stereochemistry. Validate purity via HPLC (≥95%) and characterize using -/-NMR, FT-IR, and high-resolution mass spectrometry .

Q. What solubility and stability considerations are critical for experimental design?

- Solubility : The compound’s hydrochloride salt form (monohydrochloride) improves aqueous solubility. For cell-based assays, dissolve in DMSO (≤14 mg/mL) or PBS:EtOH mixtures (1:1). Avoid prolonged exposure to light or moisture to prevent degradation .

- Stability : Store lyophilized powder at -20°C; working solutions in DMSO are stable for ≤1 week at 4°C .

Q. How can researchers standardize assays for calmodulin antagonism using this compound?

- Use calmodulin-dependent phosphodiesterase (PDE) inhibition assays. Pre-incubate the compound (10–100 μM) with calmodulin and Ca, then measure PDE activity via colorimetric detection of inorganic phosphate. Include W-7 (C6-alkyl analog) as a positive control .

Advanced Research Questions

Q. How does the alkyl chain length (C10 vs. C6) influence calmodulin binding and cellular uptake?

- Binding Affinity : Longer alkyl chains (C10) may enhance hydrophobic interactions with calmodulin’s binding pockets but reduce specificity. Compare inhibition constants (K) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cellular Uptake : The C10 chain may improve membrane permeability due to increased lipophilicity. Quantify intracellular concentrations via LC-MS/MS in models like MCF-7 cells .

Q. What mechanisms explain contradictory reports on its inhibitory effects across studies?

- Assay Variability : Differences in Ca concentrations or calmodulin isoforms (e.g., CaM1 vs. CaM2) can alter inhibition. Standardize buffer conditions (e.g., 1 mM CaCl) and validate targets using siRNA knockdown .

- Off-Target Effects : Screen against related enzymes (e.g., myosin light-chain kinase) to rule out non-specific inhibition. Use proteomic profiling or kinome-wide selectivity assays .

Q. How can researchers optimize this compound for in vivo neurobiological studies?

- Pharmacokinetics : Assess bioavailability via intravenous/oral administration in rodents. Modify the sulfonamide group to reduce plasma protein binding, or encapsulate in liposomes to enhance brain penetration .

- Toxicity : Perform acute toxicity studies (LD) and monitor organ-specific effects (e.g., liver enzymes, renal function) over 14-day exposure .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.